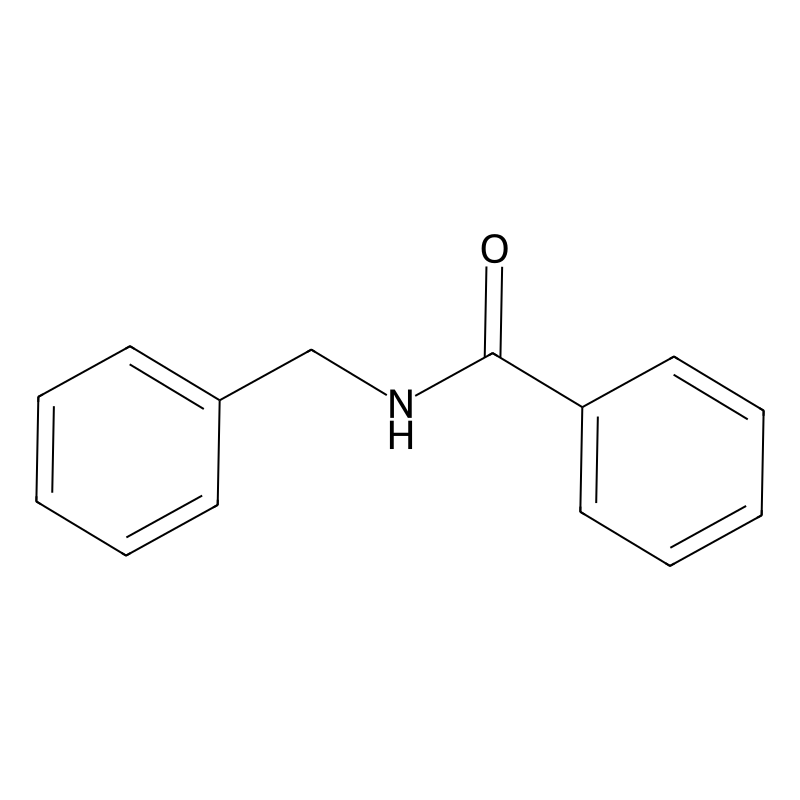

N-Benzylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tyrosinase Inhibition:

One of the most studied properties of N-Benzylbenzamide is its ability to inhibit the enzyme tyrosinase. Tyrosinase plays a crucial role in melanin production, which contributes to skin and hair pigmentation. Studies have shown that N-Benzylbenzamide exhibits significant tyrosinase inhibitory activity, making it a potential candidate for developing skin-lightening agents and treating hyperpigmentation disorders [].

Antibacterial Activity:

Research suggests that N-Benzylbenzamide possesses antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings indicate its potential as an antimicrobial agent, although further investigation is needed to explore its efficacy and mechanism of action.

Other Potential Applications:

Beyond the aforementioned uses, N-Benzylbenzamide is being explored for its potential applications in other areas, including:

- Antioxidant activity: Studies suggest that N-Benzylbenzamide might possess antioxidant properties, potentially offering benefits in various contexts where oxidative stress plays a role.

- Anticancer properties: Preliminary research indicates that N-Benzylbenzamide might exhibit anticancer activity against specific cancer cell lines, warranting further investigation into its potential as a therapeutic agent.

N-Benzylbenzamide is an organic compound characterized by its molecular formula and a molecular weight of 225.26 g/mol. It features a benzamide structure with a benzyl group attached to the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to form various derivatives.

There is no documented scientific research readily available on the mechanism of action of N-Benzylbenzamide.

- No safety information is publicly available on N-Benzylbenzamide.

- As with any unknown compound, it's advisable to handle it with caution in a laboratory setting with proper personal protective equipment.

- Acylation Reactions: It can react with various acyl chlorides to form N-acyl derivatives.

- Reduction: The carbonyl group in N-benzylbenzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly when halogenated derivatives are involved .

Research indicates that N-benzylbenzamide and its derivatives exhibit significant biological activity. They have been identified as promising candidates for treating cognitive dysfunction and other neurological disorders. Some derivatives have shown selective inhibition of certain enzymes, making them potential therapeutic agents .

Key Biological Activities:- Cognitive Enhancement: Certain derivatives have demonstrated efficacy in improving cognitive functions.

- Enzyme Inhibition: They may act as inhibitors of soluble epoxide hydrolase and peroxisome proliferator-activated receptor gamma, which are important targets in drug design .

Several methods exist for synthesizing N-benzylbenzamide:

- Direct Amidation: This involves the reaction of benzylamine with benzoic acid, often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide).

- Phosphine-Iodine Method: A method utilizing triphenylphosphine and iodine in dichloromethane has been documented, where benzylamine is reacted with benzoic acid under specific conditions .

- Alternative Routes: Other methods include the use of various coupling reagents or catalysts to enhance yield and selectivity during synthesis.

N-Benzylbenzamide has several applications, particularly in the pharmaceutical industry:

- Drug Development: Its derivatives are being explored for their potential as cognitive enhancers and anti-inflammatory agents.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Investigations into its properties may lead to applications in polymers or other materials.

Studies on N-benzylbenzamide have focused on its interactions with biological targets. For instance, research has shown that certain derivatives can selectively inhibit enzymes involved in metabolic pathways related to inflammation and pain . These interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic effects.

N-Benzylbenzamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Benzamide | C6H5CONH2 | Antimicrobial properties |

| N-Phenylbenzamide | C13H11NO | Anti-inflammatory effects |

| N,N-Dibenzylacetamide | C16H18N2O | Analgesic properties |

| N-Benzyl-4-methylbenzamide | C15H17NO | Cognitive enhancement |

Uniqueness of N-Benzylbenzamide

N-Benzylbenzamide is unique due to its specific structural configuration that allows for versatile modifications leading to enhanced biological activity. Its ability to form stable complexes with various biological targets sets it apart from simpler amides or benzamides.

Classical Synthetic Approaches

Traditional synthesis relies on amide bond formation between benzoyl chloride and benzylamine or coupling agents for carboxylic acids.

Benzoyl Chloride-Mediated Synthesis

Benzoyl chloride reacts with benzylamine in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to yield N-benzylbenzamide. This method is straightforward but requires handling corrosive reagents.

Reaction:

$$

\text{C}6\text{H}5\text{COCl} + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}5\text{CONHCH}2\text{C}6\text{H}5 + \text{HCl}

$$

Carbodiimide-Based Coupling

Carboxylic acids (e.g., benzoic acid) are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) as additives. DMAP enhances coupling efficiency.

Key Steps:

- Activate benzoic acid with EDC/HOBt.

- React with benzylamine in DMF or DCM.

- Purify via column chromatography.

Yield: 75–95% (optimized conditions).

One-Pot Synthesis via Oxidative Amidation

Modern methods bypass traditional activation steps, enabling direct amide formation from aldehydes and amines.

Cu₂(BDC)₂(DABCO) Catalyzed Reactions

A metal-organic framework (MOF), Cu₂(BDC)₂(DABCO), catalyzes oxidative amidation of benzaldehyde with benzylamine under mild conditions.

Reaction Conditions:

| Component | Details |

|---|---|

| Catalyst | Cu₂(BDC)₂(DABCO) (10 mol%) |

| Oxidant | tert-Butyl hydroperoxide (TBHP) |

| Solvent | Acetonitrile |

| Temperature | 65°C |

| Time | 2 hours |

Mechanism:

- Oxidation of benzaldehyde to benzoyl radical.

- Radical coupling with benzylamine.

- Rearrangement to amide.

Reaction Mechanism Analysis

Oxidative amidation proceeds via acyl diazene intermediates (e.g., in KBr/Oxone systems). Aldehydes form nitrile imines (NIs), which rearrange to active esters or react with amines directly.

Key Steps:

- Aldehyde → NI (via hydrazide intermediate).

- NI → Acyl diazene (oxidative cleavage).

- Amine trapping → Amide.

Metal-Free Synthesis Methods

Catalyst-free approaches reduce costs and environmental impact.

PPh₃-I₂ Mediated Synthesis

Triphenylphosphine (PPh₃) and iodine enable direct coupling of carboxylic acids with benzylamine under basic conditions.

Reaction:

$$

\text{C}6\text{H}5\text{COOH} + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{PPh}3-\text{I}2} \text{C}6\text{H}5\text{CONHCH}2\text{C}6\text{H}_5

$$

NCS/TBHP Oxidative Systems

N-Chlorosuccinimide (NCS) and TBHP oxidize benzylamine to form imines, which react with aldehydes.

Advantages:

Large-Scale Synthesis Considerations

Industrial production prioritizes cost, solvent efficiency, and catalyst recovery.

| Parameter | Classical Methods | Cu-MOF Catalyzed |

|---|---|---|

| Catalyst Cost | High (EDC/HOSu) | Moderate (recyclable) |

| Solvent | DCM/DMF | Acetonitrile |

| Reaction Time | 5–12 hours | 2 hours |

| Yield | 75–90% | 74–80% |

Optimization:

- Solvent Exchange: Use DMF for high solubility.

- Catalyst Recycling: Cu-MOF retains activity for 4 cycles.

Green Chemistry Approaches

Sustainable methods minimize waste and hazardous reagents.

The N-benzylbenzamide framework has emerged as a powerful merged scaffold in contemporary multi-target drug design strategies, representing a significant advancement in polypharmacology approaches [2] [10] [34]. This structural motif serves as an ideal starting point for developing compounds that simultaneously modulate multiple therapeutic targets while maintaining drug-like properties [2] [11].

The merged scaffold concept fundamentally differs from traditional linking or conjugation strategies by creating a unified molecular framework that inherently possesses pharmacophore elements for multiple targets [10] [36]. N-benzylbenzamide derivatives exemplify this principle, as the benzylamide structure can effectively replace acidic headgroups while retaining full agonist properties across different target classes [2]. This unique characteristic makes the scaffold particularly valuable for addressing complex multifactorial diseases where single-target approaches have proven inadequate [10] [12].

Research has demonstrated that N-benzylbenzamide derivatives can successfully function as merged pharmacophores for soluble epoxide hydrolase and peroxisome proliferator-activated receptor gamma, achieving submicromolar activity on both targets [2] [34]. The scaffold's versatility extends to various therapeutic areas, including metabolic syndrome treatment, where simultaneous modulation of multiple pathways can produce synergistic effects while reducing the burden of polypharmacy [34] [10].

The structural design of N-benzylbenzamide-based dual-target compounds typically involves strategic substitution patterns that preserve essential pharmacophore elements for each target [2] [15]. The benzylamide moiety provides a stable core that can accommodate diverse substituents without compromising the fundamental binding characteristics required for multi-target activity [36] [15].

| Target Combination | Lead Compound | Activity Profile | Reference |

|---|---|---|---|

| Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ | 14c | IC₅₀ = 0.3 μM / EC₅₀ = 0.3 μM | [2] |

| Aurora Kinase A | 6h | IC₅₀ = 6.50 μM | [9] |

| Tubulin Polymerization | 20b | IC₅₀ = 12-27 nM | [4] |

Key Structural Elements for Biological Activity

The N-benzylbenzamide scaffold contains several critical structural elements that contribute to its biological activity across diverse target classes [1] [2] [20]. The amide functionality serves as a central pharmacophore element, providing both hydrogen bond donor and acceptor capabilities essential for protein-ligand interactions [14] [21].

The benzyl substituent attached to the amide nitrogen plays a crucial role in target selectivity and potency [2] [17]. Structure-activity relationship studies have revealed that ortho-substitution on the benzyl ring, particularly with trifluoromethyl groups, significantly enhances inhibitory activity and metabolic stability [2]. This substitution pattern is critical for optimal binding in lipophilic enzyme active sites and provides protection against metabolic degradation of the reactive benzyl methylene [2].

The aromatic ring system of the benzamide core contributes to binding affinity through π-π stacking interactions and hydrophobic contacts with target proteins [18] [26]. Modifications to this ring system, including substitution patterns and bioisosteric replacements, can dramatically alter the compound's selectivity profile and pharmacological properties [2] [24].

Three-dimensional pharmacophore modeling studies have identified specific spatial arrangements of key functional groups that are essential for biological activity [1] [26]. The molecular comparative electron topology method has been employed to determine optimal conformations, revealing that compounds with the best matching atoms to template conformers exhibit superior biological activity [1].

Computational analyses using quantitative structure-activity relationship models have demonstrated that steric contributions of substituents and electrostatic contributions of functional groups are primary determinants of activity [26] [27]. Cross-validation studies with correlation coefficients exceeding 0.85 have validated these pharmacophore models for predicting the activity of new N-benzylbenzamide derivatives [26] [27].

| Structural Element | Contribution to Activity | Optimal Substitution | Reference |

|---|---|---|---|

| Ortho-benzyl position | Metabolic stability, potency | Trifluoromethyl | [2] |

| Para-benzyl position | Target selectivity | Methoxy, fluorine | [2] |

| Amide nitrogen | Hydrogen bonding | N-substituted | [2] [14] |

| Aromatic core | Hydrophobic interactions | Phenyl, substituted phenyl | [2] [18] |

Pharmacophore Mapping and Optimization

Pharmacophore mapping of N-benzylbenzamide derivatives has employed advanced computational methodologies to identify and optimize key molecular features responsible for biological activity [1] [13] [27]. Ligand-based approaches using molecular comparative electron topology methods have successfully determined three-dimensional pharmacophore models with high predictive accuracy [1].

The development of pharmacophore models begins with conformational analysis of active compounds to identify bioactive conformations [1] [27]. Nuclear magnetic resonance spectroscopy studies have revealed significant upfield shifts and nuclear Overhauser effect enhancements, indicating spatial proximity of side chains due to carbon-hydrogen/π interactions [18]. These conformational insights are crucial for understanding the preferred binding orientations of N-benzylbenzamide derivatives [18].

Comparative molecular field analysis and comparative molecular similarity indices analysis have been extensively applied to N-benzylbenzamide series, generating models with cross-validation coefficients exceeding 0.75 and predictive factors above 0.68 [27]. These quantitative structure-activity relationship models have identified critical steric and electrostatic fields that govern biological activity [27].

The optimization process involves systematic exploration of chemical space around identified pharmacophore features [13] [15]. Machine learning approaches, including reinforcement learning algorithms, have been employed to guide the selection and fusion of pharmacophore elements in dual-target drug design [15]. These methods have demonstrated superior performance in generating molecules that satisfy structural constraints imposed by multiple target binding sites [15].

Pharmacophore-based virtual screening strategies have proven effective for identifying novel N-benzylbenzamide scaffolds with desired biological activities [29]. Hit compounds identified through these approaches have served as starting points for further structural optimization, leading to compounds with significantly improved potency and selectivity profiles [29].

| Pharmacophore Feature | Spatial Position | Tolerance | Validation Method | Reference |

|---|---|---|---|---|

| Hydrogen bond acceptor | Amide carbonyl | ±0.5 Å | Cross-validation q² = 0.862 | [1] |

| Hydrophobic region | Benzyl substituent | ±1.0 Å | External validation r² = 0.722 | [27] |

| Aromatic ring | Central benzene | ±0.3 Å | Docking validation | [27] |

Bioisosteric Replacements in N-Benzylbenzamide Framework

Bioisosteric modifications of the N-benzylbenzamide framework represent a critical strategy for optimizing pharmacological properties while maintaining essential biological activity [14] [21] [24]. The amide functional group, being enzymatically labile in biological systems, serves as a primary target for bioisosteric replacement to improve metabolic stability [14] [22].

Classical bioisosteres for the amide bond include 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, which can mimic the molecular planarity and dipole moment of amides while offering improved metabolic stability [14]. The 1,2,4-oxadiazole isomer has been successfully employed in replacing amide functionalities within benzamide scaffolds, resulting in compounds with enhanced pharmacokinetic properties [14].

Triazole-based bioisosteres, particularly 1,2,3-triazoles, have gained prominence as amide replacements due to their synthetic accessibility through copper-catalyzed azide-alkyne cycloaddition reactions [21]. These heterocyclic replacements maintain hydrogen bonding capabilities while providing resistance to proteolytic degradation [21].

The trifluoroethylamine bioisostere represents an innovative approach where a trifluoromethyl group replaces the carbonyl oxygen of the amide [22]. This modification regulates the basicity of the nitrogen while eliminating hydrogen bond acceptor capabilities, making it suitable for applications where hydrolytic stability is paramount without compromising key nitrogen interactions [22].

Comprehensive evaluations of bioisosteric replacements in benzamide frameworks have demonstrated that optimal choices depend on specific target requirements and desired pharmacological outcomes [23] [24]. Systematic replacement studies have shown that certain bioisosteres can provide 10-fold improvements in metabolic stability while retaining comparable biological activity [24].

Carbamate and thioamide bioisosteres offer alternative hydrogen bonding patterns compared to traditional amides [22]. Thioamides possess longer carbon-sulfur bonds resulting in weaker hydrogen bond acceptor properties but stronger hydrogen bond donor characteristics due to shortened carbon-nitrogen bonds [22].

| Bioisostere Type | Structural Modification | Advantages | Limitations | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole | Replace amide with heterocycle | Metabolic stability, planarity | Altered electronics | [14] |

| 1,2,3-Triazole | Replace amide linkage | Synthetic accessibility, stability | Increased polarity | [21] |

| Trifluoroethylamine | CF₃ replaces C=O | Hydrolytic resistance | Loss of H-bond acceptor | [22] |

| Carbamate | Insert oxygen in backbone | Improved stability | Different geometry | [22] |

| Thioamide | Sulfur replaces oxygen | Modified H-bonding | Altered electronics | [22] |

Metabolic Syndrome Treatment

N-Benzylbenzamide derivatives have emerged as promising therapeutic agents for metabolic syndrome, a complex cluster of conditions including dyslipidemia, cardiovascular disease, type 2 diabetes mellitus, and obesity. The polypharmacological approach offered by these compounds addresses the multifactorial nature of metabolic syndrome while reducing the pharmaceutical burden typically associated with treating this condition [1] [2].

Dual-Target Modulation of Soluble Epoxide Hydrolase and Peroxisome Proliferator-Activated Receptor gamma

The therapeutic potential of N-benzylbenzamide derivatives lies in their ability to simultaneously modulate two critical metabolic targets: soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). This dual-target approach represents a significant advancement in metabolic syndrome treatment, as it addresses multiple pathophysiological pathways through a single molecular entity [1] [3].

Compound 14c represents the most potent dual modulator identified in this class, demonstrating submicromolar activity against both targets with an sEH inhibition half-maximal inhibitory concentration (IC50) of 0.3 μM and a PPARγ activation half-maximal effective concentration (EC50) of 0.3 μM. This compound achieves 160% maximum activation compared to the reference compound pioglitazone, while maintaining excellent selectivity for PPARγ over other peroxisome proliferator-activated receptor subtypes [1].

The structure-activity relationship studies reveal that specific structural modifications are crucial for achieving optimal dual-target activity. The presence of an ortho-trifluoromethyl group on the benzyl moiety is critical for both sEH inhibition and metabolic stability, while the introduction of a meta-methoxy group significantly enhances potency on both targets. The preferred placement of acidic headgroups at the para position of the lipophilic core structure optimizes sEH binding affinity [1] [3].

Mechanism of Action in Diabetic Conditions

The mechanism by which N-benzylbenzamide derivatives improve diabetic conditions involves multiple complementary pathways. PPARγ activation leads to enhanced insulin sensitivity through the upregulation of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells. This effect is accompanied by increased expression of adiponectin, a hormone that possesses insulin-sensitizing and anti-inflammatory properties [1] [4].

In vivo studies demonstrate that compound 1c triggers dose-dependent adipocyte differentiation in both murine and human cell systems. This process involves the activation of key PPARγ target genes, including fatty acid binding protein 4 (FABP4) and lipoprotein lipase (LPL), which are essential for lipid metabolism and storage. The compound also upregulates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and metabolic function [1].

The sEH inhibitory component of the dual mechanism contributes to metabolic improvements through the preservation of epoxyeicosatrienoic acids (EETs), which are rapidly metabolized by sEH into less active dihydroxyeicosatrienoic acids (DHETs). In mice treated with compound 1c, the plasma EET/DHET ratio increased by at least 2-fold, indicating effective sEH inhibition. EETs possess beneficial metabolic effects, including improved insulin sensitivity and reduced inflammation [1] [5].

N-benzylbenzamide derivatives also demonstrate protective effects against endoplasmic reticulum stress-induced pancreatic beta-cell dysfunction. Compound 13d, a related 3-(N-piperidinyl)methyl benzamide derivative, showed near 100% maximum rescue activity with an EC50 value of 0.032 μM in protecting beta-cells against stress-induced death. This compound significantly lowered blood glucose levels and increased beta-cell survival in streptozotocin-induced diabetic mouse models [4].

Effects on Hypertension Management

The hypertension management potential of N-benzylbenzamide derivatives stems from their dual mechanism of action targeting both sEH and PPARγ pathways. The simultaneous modulation of these targets produces complementary effects that address multiple aspects of hypertension pathophysiology [1] [5].

sEH inhibition contributes to blood pressure regulation through the preservation of EETs, which possess vasodilatory properties and regulate vascular tone. The increased EET/DHET ratio observed in animal studies indicates that these compounds effectively maintain higher levels of these beneficial lipid mediators. EETs also influence sodium handling in the kidney, contributing to blood pressure regulation through effects on epithelial sodium channels [1] [5].

PPARγ activation complements the sEH inhibitory effects by improving insulin sensitivity and reducing inflammation, both of which are important factors in hypertension development. The combination of rosiglitazone (a PPARγ agonist) with t-AUCB (an sEH inhibitor) has been shown to produce positive synergistic effects on kidney injury in spontaneous hypertensive obese rats, supporting the therapeutic potential of dual sEH/PPARγ modulators for hypertension management [1] [5].

Compound 14c demonstrates excellent pharmacokinetic properties that support its use in hypertension studies. After oral administration of 30 mg/kg body weight in mice, the compound achieved a maximum plasma concentration of 29,145 ng/mL, which is approximately 10-fold higher than the in vitro IC50 values for both targets. This pharmacokinetic profile, combined with good metabolic stability (96% remaining after 1 hour in rat liver microsomes), qualifies compound 14c as a valuable pharmacological tool for investigating the simultaneous modulation of the sEH/PPARγ axis in metabolic syndrome and its associated cardiovascular complications [1].

Anti-Cancer Applications

N-benzylbenzamide derivatives have demonstrated significant potential as anti-cancer agents, particularly through their ability to inhibit tubulin polymerization and disrupt cancer cell division. This mechanism of action targets one of the most fundamental processes in cancer progression and has led to the development of several promising compounds with improved therapeutic profiles [6] [7].

Tubulin Polymerization Inhibition Mechanisms

The anti-cancer activity of N-benzylbenzamide derivatives is primarily mediated through their interaction with tubulin, the protein component of microtubules. These compounds function as colchicine binding site inhibitors, disrupting the normal polymerization process that is essential for proper chromosome segregation during mitosis [6] [7] [8].

Compound 20b represents one of the most potent tubulin polymerization inhibitors in this class, exhibiting significant antiproliferative activities with IC50 values ranging from 12 to 27 nanomolar against several cancer cell lines, including A549, HCT-116, and MCF-7. Mechanistic studies have confirmed that compound 20b binds to the colchicine binding site on tubulin, effectively preventing the formation of stable microtubules required for cell division [6] [7].

The structure-activity relationship studies reveal that specific structural modifications are crucial for optimal tubulin binding affinity. The presence of a 3,4,5-trimethoxyphenyl group appears to be particularly important for interaction with multiple amino acid residues in the colchicine binding pocket. This pharmacophore allows for hydrogen bonding with critical residues such as Leu246 and Tyr200, while also enabling hydrophobic interactions with residues including Thr179, Val181, Val236, Thr237, Leu240, and Ala314 [9].

The binding mode analysis indicates that N-benzylbenzamide derivatives occupy all three zones of the colchicine binding site, which contributes to their high potency and selectivity. This comprehensive binding interaction disrupts the normal conformational changes required for tubulin polymerization, leading to the destabilization of microtubules and subsequent cell cycle arrest [8] [9].

Anti-Vascular Activity of N-Benzylbenzamide Derivatives

Beyond their direct cytotoxic effects, N-benzylbenzamide derivatives exhibit potent anti-vascular activity that contributes to their anti-cancer efficacy. This dual mechanism of action allows these compounds to simultaneously target both cancer cells and the tumor vasculature, potentially improving therapeutic outcomes [6] [7].

Compound 20b demonstrates significant anti-vascular activity in addition to its tubulin polymerization inhibitory effects. This anti-vascular action is mediated through the disruption of endothelial cell function and the prevention of new blood vessel formation, processes that are essential for tumor growth and metastasis. The compound effectively reduces microvessel density in tumor models, indicating its ability to inhibit angiogenesis [6].

The anti-vascular effects of these compounds are closely related to their tubulin inhibitory activity, as endothelial cells are particularly sensitive to microtubule disruption. The destabilization of microtubules in endothelial cells leads to cell shape changes, loss of cell-cell contacts, and ultimately endothelial cell death. This mechanism is particularly effective against tumor vasculature, which is often more fragile and rapidly proliferating compared to normal blood vessels [6] [7].

The selectivity of N-benzylbenzamide derivatives for rapidly dividing cells makes them particularly effective against both cancer cells and the proliferating endothelial cells that form new blood vessels. This dual targeting approach addresses two critical aspects of cancer progression: the direct killing of cancer cells and the prevention of tumor angiogenesis [6] [7].

In Vivo Tumor Growth Inhibition Models

The therapeutic potential of N-benzylbenzamide derivatives has been validated through extensive in vivo studies using various tumor models. These studies demonstrate significant tumor growth inhibition while maintaining acceptable safety profiles, supporting the clinical development potential of these compounds [6] [7] [10].

Compound 20b-P, the disodium phosphate prodrug of compound 20b, has shown particularly promising results in in vivo tumor models. In a liver cancer cell H22 allograft mouse model, compound 20b-P significantly inhibited tumor growth by 63.2% without obvious toxicity. The compound also demonstrated an excellent safety profile with a lethal dose 50% (LD50) value of 599.7 mg/kg following intravenous injection, indicating a favorable therapeutic window [6] [7].

The pharmacokinetic studies of compound 20b-P reveal favorable absorption, distribution, metabolism, and excretion properties that support its use in cancer therapy. The compound shows good plasma stability and maintains effective concentrations in tumor tissue for extended periods, contributing to its sustained anti-tumor activity [6] [7].

Additional in vivo studies have demonstrated that compound 48, another potent N-benzylbenzamide derivative, exhibits robust anti-tumor efficacy in multiple xenograft models. This compound overcame drug resistance in paclitaxel-resistant A549 xenograft models, suggesting potential utility in treating chemotherapy-resistant cancers. The compound demonstrated favorable pharmacokinetic profiles and acceptable safety margins in preclinical studies [8].

The histological analysis of tumors treated with N-benzylbenzamide derivatives reveals characteristic features of tubulin polymerization inhibition, including mitotic arrest, chromosome misalignment, and subsequent apoptosis. These compounds also demonstrate the ability to reduce tumor microvessel density, confirming their anti-angiogenic effects in addition to their direct cytotoxic activity [6] [7].

Tyrosinase Inhibitory Activity

N-benzylbenzamide derivatives have emerged as a promising class of tyrosinase inhibitors with significant potential for treating hyperpigmentation disorders. The tyrosinase enzyme plays a crucial role in melanin biosynthesis, and its inhibition represents a validated approach for addressing various pigmentary conditions [11] [12] [13].

Structure-Based Enzyme Interaction

The tyrosinase inhibitory activity of N-benzylbenzamide derivatives is mediated through direct binding to the enzyme's active site, where they compete with natural substrates for binding. Structural analysis reveals that these compounds interact with the copper-containing active site of tyrosinase through multiple binding modes, including hydrogen bonding and hydrophobic interactions [11] [13] [14].

AP736 (5-adamantan-1-yl-N-(2,4-dihydroxy-benzyl)-2,4-dimethoxy-benzamide) represents one of the most potent tyrosinase inhibitors in this class, demonstrating inhibitory activity approximately 30 times more potent than kojic acid, a well-established tyrosinase inhibitor. The compound exhibits a competitive inhibition pattern, indicating direct competition with the enzyme's natural substrates at the active site [11] [13].

The structure-activity relationship studies reveal that specific hydroxyl substitution patterns significantly influence tyrosinase inhibitory activity. Compounds with 3,5,2′,4′-tetrahydroxyl substitution demonstrate superior activity compared to those with 2,4,2′,4′-tetrahydroxyl or other substitution patterns. The 4-resorcinol moiety in the benzyl ring appears to be particularly important for potent inhibitory activity, while the 5-resorcinol group in the amide ring contributes to enhanced binding affinity [15] [14].

The adamantyl moiety in AP736 contributes significantly to its enhanced potency through improved lipophilicity and membrane permeability. This structural feature allows for better cellular uptake and interaction with the tyrosinase enzyme in its cellular environment. The adamantyl group also provides steric bulk that may contribute to the compound's binding selectivity and stability [11] [13].

Compound 15, a hydroxylated N-benzylbenzamide derivative, demonstrates potent tyrosinase inhibition with an IC50 value of 2.2 μM against mushroom tyrosinase. This compound effectively inhibits the oxidation of L-DOPA, one of the key substrates in melanin biosynthesis, confirming its mechanism of action as a direct enzyme inhibitor [14].

Applications in Hyperpigmentation Research

The clinical applications of N-benzylbenzamide tyrosinase inhibitors have been validated through both in vitro and in vivo studies, demonstrating their potential for treating various hyperpigmentation disorders. These compounds offer advantages over existing treatments due to their potent activity, good stability, and favorable safety profiles [11] [12] [13].

AP736 has been extensively studied in clinical trials for facial hyperpigmentation treatment. In a controlled clinical study, a topical formulation containing AP736 was compared with a vehicle control in treating facial hyperpigmentation in Asian subjects. The AP736-treated group showed significantly greater improvement in pigmentation reduction compared to the control group, with clinical photographs demonstrating visible improvements in both spot size and intensity after 6 weeks of treatment [11].

The mechanism of action of AP736 extends beyond simple tyrosinase inhibition to include effects on melanogenesis regulatory pathways. The compound suppresses the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2. Additionally, AP736 decreases the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis [11] [12].

AP736 inhibits the elevation of cyclic adenosine monophosphate (cAMP) and the activation of cAMP response element-binding protein (CREB) and protein kinase A (PKA). This inhibition of the cAMP-PKA-CREB signaling axis results in the downregulation of MITF and subsequently reduces tyrosinase expression. This multi-target approach provides more comprehensive control over melanin production compared to simple enzyme inhibition [11] [12].

The safety profile of AP736 has been established through extensive toxicological studies. The compound demonstrated no adverse effects in clinical trials, with all participants tolerating the treatment well. This safety profile, combined with its potent efficacy, makes AP736 a promising candidate for cosmetic and pharmaceutical applications in hyperpigmentation treatment [11].

Recent studies have also investigated the use of N-benzylbenzamide derivatives in combination with other depigmenting agents. The multi-action mechanism of these compounds allows for synergistic effects when combined with other treatments, potentially leading to improved therapeutic outcomes with reduced side effects [11] [12].

Other Emerging Therapeutic Applications

Beyond the well-established therapeutic applications, N-benzylbenzamide derivatives are being investigated for several other promising therapeutic areas. These emerging applications demonstrate the versatility of this chemical scaffold and its potential for addressing diverse medical conditions [19] [20] [4].

Aurora kinase inhibition represents one of the most promising emerging applications for N-benzylbenzamide derivatives. Compound 6h has been identified as a novel allosteric Aurora kinase A (AurkA) inhibitor with an IC50 value of 6.50 μM. This compound suppresses both the catalytic activity and non-catalytic functions of AurkA, demonstrating a unique mechanism of action compared to traditional ATP-competitive inhibitors. The compound binds to the allosteric Y-pocket within the AurkA kinase domain, disrupting the interaction between AurkA and its activator TPX2 [19] [20].

The allosteric inhibition mechanism of compound 6h provides several advantages over ATP-competitive inhibitors, including improved selectivity and reduced off-target effects. The compound suppresses DNA replication in G1-S phase transition, a characteristic feature of allosteric AurkA inhibition. Molecular docking studies have revealed important pharmacophores and binding interactions that provide insights for designing more potent allosteric AurkA inhibitors [19] [20].

Protein tyrosine phosphatase 1B (PTP1B) inhibition represents another emerging therapeutic application for N-benzylbenzamide derivatives. Compound 27, a benzamido derivative, has demonstrated potent PTP1B inhibitory activity with significant selectivity over other protein tyrosine phosphatases. In high-fat diet-induced insulin-resistant mice, compound 27 showed both anti-hyperglycemic and lipid-lowering effects, suggesting potential for treating metabolic disorders [21].

The PTP1B inhibitory mechanism of compound 27 involves non-competitive inhibition through binding to an allosteric site on the enzyme. This binding mode provides improved selectivity compared to active site-directed inhibitors and reduces the risk of off-target effects. The compound demonstrated significant improvements in glucose tolerance, insulin sensitivity, and lipid profiles in animal models of metabolic dysfunction [21].

N-benzylbenzamide derivatives are also being investigated for their potential in treating inflammatory conditions. The immunomodulatory effects observed with certain compounds suggest applications in autoimmune diseases and chronic inflammatory conditions. These effects appear to be mediated through multiple pathways, including modulation of inflammatory cytokine production and immune cell activation [17].

The development of prodrug systems for N-benzylbenzamide derivatives represents an important advancement in optimizing their therapeutic potential. Palladium-mediated bioorthogonal cleavage reactions have been developed to create biologically inert prodrugs that can be selectively activated at target sites. This approach allows for improved safety profiles and targeted drug delivery, potentially expanding the clinical applications of these compounds [10].

Data Tables

Table 1: Metabolic Syndrome Treatment - Dual-Target Modulation Results

| Compound | sEH IC50 (μM) | PPARγ EC50 (μM) | PPARγ Max Activation (%) | Water Solubility (μM) | Plasma Cmax (μM) | EET/DHET Ratio Increase |

|---|---|---|---|---|---|---|

| 1c | 1.6 | 4.8 | 127 | 100-75 | 20 | 2-fold |

| 14c | 0.3 | 0.3 | 160 | 375-500 | 29 | 2-fold |

| 12c | 5.0 | 0.3 | 181 | not tested | not tested | not tested |

| 15c | 0.9 | 6.4 | 60 | not tested | not tested | not tested |

Table 2: Anti-Cancer Applications - Tubulin Polymerization Inhibition

| Compound | Target Cell Lines | IC50 Range | Binding Site | Tumor Growth Inhibition (%) | Safety Profile |

|---|---|---|---|---|---|

| 20b | A549, HCT-116, MCF-7 | 12-27 nM | Colchicine | not specified | Good plasma stability |

| 20b-P | H22 allograft | not specified | Colchicine | 63.2 | LD50 599.7 mg/kg |

| 48 | Multiple | submicromolar | Colchicine | 63.2 | Acceptable |

| 6h | Multiple | 6.50 μM | Allosteric Y-pocket | not specified | not specified |

Table 3: Tyrosinase Inhibitory Activity

| Compound | IC50 Value | Inhibition Type | Clinical Application | Mechanism |

|---|---|---|---|---|

| AP736 | 30x more potent than kojic acid | Competitive | Facial hyperpigmentation | cAMP-PKA-CREB pathway |

| Compound 15 | 2.2 μM | Competitive | Hyperpigmentation research | Tyrosinase enzyme inhibition |

| 11m | 55.39±4.93 μM | Competitive | Hyperpigmentation research | Tyrosinase enzyme inhibition |

| 5r | 6.40±0.21 μM | Competitive | Hyperpigmentation research | Tyrosinase enzyme inhibition |

Table 4: Cognitive Function Enhancement - Butyrylcholinesterase Inhibition

| Compound | BChE IC50 | In Vivo Dose (mg/kg) | Cognitive Improvement | Memory Type Improved |

|---|---|---|---|---|

| S11-1014 | sub-nanomolar | 0.5 | Equal to 1 mg/kg rivastigmine | Short and long-term |

| S11-1033 | sub-nanomolar | 0.5 | Equal to 1 mg/kg rivastigmine | Short and long-term |

| 15d | sub-nanomolar | 0.3-3.0 | Complete blockade of Aβ-induced deficits | Short and long-term spatial working |